molecular formula C11H13ClN2 B1518602 2-Amino-3,6-dimethylquinoline hydrochloride CAS No. 1170838-15-9

2-Amino-3,6-dimethylquinoline hydrochloride

Cat. No.: B1518602
CAS No.: 1170838-15-9
M. Wt: 208.69 g/mol
InChI Key: VOXYVBRJWCFCLV-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl and a molecular weight of 208.69 g/mol. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Amino-3,6-dimethylquinoline hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dimethylquinoline hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

  • Substitution Reactions: The quinoline undergoes substitution reactions to introduce the amino group (-NH2) at the 2-position and methyl groups (-CH3) at the 3- and 6-positions.

  • Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6-dimethylquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinone derivatives and other oxidized forms.

  • Reduction Products: Reduced amines and other derivatives.

  • Substitution Products: Substituted quinolines with different functional groups.

Mechanism of Action

The mechanism by which 2-Amino-3,6-dimethylquinoline hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, altering biochemical pathways.

  • Proteins: It can bind to specific proteins, affecting their function and regulation.

Comparison with Similar Compounds

  • 2-Amino-3,8-dimethylquinoline hydrochloride

  • 4-Amino-2,6-dimethylquinoline

  • 2-Amino-4-methylquinoline hydrochloride

  • 6-Amino-2,3-dimethylquinoxaline

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Properties

IUPAC Name

3,6-dimethylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10;/h3-6H,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXYVBRJWCFCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656589
Record name 3,6-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170838-15-9
Record name 3,6-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,6-dimethylquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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